molecular formula C28H17N B14500663 3,6-Bis(phenylethynyl)-9H-carbazole CAS No. 62913-24-0

3,6-Bis(phenylethynyl)-9H-carbazole

Cat. No.: B14500663
CAS No.: 62913-24-0
M. Wt: 367.4 g/mol
InChI Key: WIKPDOWXNNICRF-UHFFFAOYSA-N
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Description

3,6-Bis(phenylethynyl)-9H-carbazole is an organic compound known for its unique photophysical properties. It is a derivative of carbazole, a tricyclic aromatic compound, and features two phenylethynyl groups attached at the 3 and 6 positions of the carbazole core.

Preparation Methods

The synthesis of 3,6-Bis(phenylethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This method employs palladium catalysts to couple terminal alkynes with aryl halides. The reaction conditions often include a base such as triethylamine or potassium carbonate, and a co-catalyst like copper(I) iodide. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3,6-Bis(phenylethynyl)-9H-carbazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of phenylethyl derivatives .

Scientific Research Applications

3,6-Bis(phenylethynyl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Bis(phenylethynyl)-9H-carbazole exerts its effects is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, making it useful in fluorescence applications. The molecular targets and pathways involved in its action include interactions with DNA and proteins, where it can serve as a fluorescent marker .

Comparison with Similar Compounds

3,6-Bis(phenylethynyl)-9H-carbazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the carbazole core with phenylethynyl groups, providing a balance of stability, fluorescence, and electron-transport properties that are advantageous for various applications.

Properties

CAS No.

62913-24-0

Molecular Formula

C28H17N

Molecular Weight

367.4 g/mol

IUPAC Name

3,6-bis(2-phenylethynyl)-9H-carbazole

InChI

InChI=1S/C28H17N/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-10,15-20,29H

InChI Key

WIKPDOWXNNICRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C#CC5=CC=CC=C5

Origin of Product

United States

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